molecular formula C22H39NO B571569 PyrrolidineLinoleamide CAS No. 3140-51-0

PyrrolidineLinoleamide

Cat. No. B571569
CAS RN: 3140-51-0
M. Wt: 333.56
InChI Key: RLJFUUUSNKIMQJ-HZJYTTRNSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold in drug discovery. It’s used in the synthesis of various bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

  • Organocatalysts in Chemical Reactions : Pyrrolidine derivatives, such as substituted prolinamides or pyrrolidines, have been used as organocatalysts in several reactions. These derivatives have been successfully immobilized for application in various chemical processes, with advantages in recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).

  • Neuroprotective and Antiepileptic Agents : Pyrrolidone derivatives, closely related to Pyrrolidine Linoleamide, have been researched for their neuroprotective effects after stroke and as antiepileptic agents. These compounds are known for enhancing learning and memory, and for their potential in treating cognitive impairments and epilepsy (Shorvon, 2001).

  • Biological Activity in Pharmaceuticals : Pyrrole, a core component of Pyrrolidine Linoleamide, is known for its biologically active scaffold. Compounds with a Pyrrole ring system have been used in drugs with various biological properties, including anticancer, antibacterial, and antimalarial effects (Bhardwaj, Gumber, Abbot, Dhiman, & Sharma, 2015).

  • Pyrrolo[3,4-c]pyridine Derivatives in Medicine : Derivatives containing a Pyrrolidine moiety fused to a pyridine nucleus have shown a broad spectrum of pharmacological properties. These derivatives have been developed for treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Analytical Methodologies : Pyrrolizidine Alkaloids (PAs), related to Pyrrolidine derivatives, have been studied extensively for their detection and quantification in various substances. The advancements in analytical technologies have significantly improved the accuracy of these measurements (Monteiro-Silva & Gonz'alez-Aguilar, 2013).

  • Synthetic Ion Transporters in Therapeutics : Pyrrolidine-based compounds have been studied for their role as synthetic ion transporters, with potential therapeutic applications in disrupting cellular ion homeostasis, which can lead to apoptosis and therapeutic effects in certain diseases (Ko et al., 2014).

Mechanism of Action

Target of Action

Pyrrolidine Linoleamide, a derivative of the amide of linoleic acid, is known to show potent antiproliferative activity against an array of cancer cell lines . . Pyrrolidine alkaloids, a group to which Pyrrolidine Linoleamide belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids can interact with various targets to exert their biological effects . The mode of action is likely to be dependent on the specific target that the compound interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, the parent compound, have been compared with those of the parent aromatic pyrrole and cyclopentane , which may provide some insights into the potential pharmacokinetic properties of Pyrrolidine Linoleamide.

Result of Action

Pyrrolidine Linoleamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells . It is more than 4-fold more effective against cancer cells than non-cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The stereochemistry of the pyrrolidine ring, which is a significant feature of pyrrolidine linoleamide, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the spatial orientation of substituents and the stereochemistry of the compound could potentially influence its action and efficacy.

Safety and Hazards

Pyrrolidine is considered hazardous. It’s highly flammable, harmful, and corrosive. It can cause severe skin burns and eye damage .

Future Directions

Pyrrolidine and its derivatives continue to be of interest in drug discovery and development due to their versatile structure and wide range of biological activities .

Biochemical Analysis

Biochemical Properties

Pyrrolidine Linoleamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Pyrrolidine Linoleamide has been found to interact with enzymes involved in lipid metabolism, such as lipases and fatty acid synthases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic processes within the cell . Additionally, Pyrrolidine Linoleamide has been shown to bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways and gene expression .

Cellular Effects

Pyrrolidine Linoleamide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Pyrrolidine Linoleamide can activate certain signaling pathways that promote cell proliferation and survival, while inhibiting pathways that lead to apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress, thereby influencing the overall metabolic state of the cell . These cellular effects highlight the potential of Pyrrolidine Linoleamide as a therapeutic agent in treating metabolic disorders and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine Linoleamide involves several key processes. At the molecular level, Pyrrolidine Linoleamide exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, Pyrrolidine Linoleamide has been shown to inhibit the activity of certain lipases, thereby reducing the breakdown of lipids and promoting lipid accumulation within the cell . Additionally, Pyrrolidine Linoleamide can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes . These molecular mechanisms provide insights into how Pyrrolidine Linoleamide influences cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine Linoleamide have been observed to change over time. Studies have shown that Pyrrolidine Linoleamide is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of Pyrrolidine Linoleamide on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to Pyrrolidine Linoleamide has been associated with changes in cellular metabolism, including alterations in lipid and glucose metabolism . These temporal effects highlight the importance of considering the duration of exposure when evaluating the potential therapeutic applications of Pyrrolidine Linoleamide.

Dosage Effects in Animal Models

The effects of Pyrrolidine Linoleamide in animal models have been shown to vary with different dosages. At lower doses, Pyrrolidine Linoleamide has been found to exert beneficial effects, such as improving lipid metabolism and reducing inflammation . At higher doses, Pyrrolidine Linoleamide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage of Pyrrolidine Linoleamide for therapeutic use, to maximize its benefits while minimizing potential risks.

Metabolic Pathways

Pyrrolidine Linoleamide is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, influencing the breakdown and synthesis of lipids . Additionally, Pyrrolidine Linoleamide has been shown to affect the levels of various metabolites, including fatty acids and triglycerides, thereby modulating metabolic flux within the cell . These interactions highlight the role of Pyrrolidine Linoleamide in regulating lipid metabolism and its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of Pyrrolidine Linoleamide within cells and tissues are mediated by specific transporters and binding proteins. Pyrrolidine Linoleamide has been found to interact with lipid transporters, facilitating its uptake and distribution within lipid-rich tissues . Additionally, Pyrrolidine Linoleamide can bind to plasma proteins, which can influence its bioavailability and distribution within the body . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics of Pyrrolidine Linoleamide and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of Pyrrolidine Linoleamide is an important factor in determining its activity and function. Studies have shown that Pyrrolidine Linoleamide is primarily localized within lipid droplets and the endoplasmic reticulum, where it can exert its effects on lipid metabolism . Additionally, Pyrrolidine Linoleamide has been found to undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within the cell . These findings provide insights into the subcellular dynamics of Pyrrolidine Linoleamide and its role in regulating cellular metabolism.

properties

IUPAC Name

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJFUUUSNKIMQJ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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